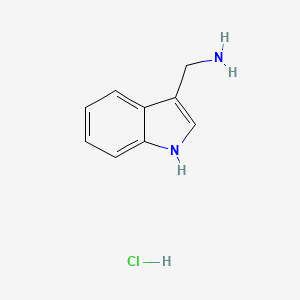

(1H-indol-3-yl)methanamine hydrochloride

Description

Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Medicinal Science

The indole nucleus is one of the most widely distributed heterocyclic systems in nature. numberanalytics.com It forms the core of the essential amino acid tryptophan, which is a biosynthetic precursor to a multitude of secondary metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govbiosynth.comwikipedia.org In organic chemistry, the electron-rich nature of the indole ring makes it highly reactive towards electrophilic substitution, particularly at the C3 position, facilitating the synthesis of a diverse range of derivatives. nih.govcreative-proteomics.com

In medicinal science, the indole scaffold is integral to numerous therapeutic agents. purkh.comijpsr.com Its ability to mimic the structure of peptides allows it to bind reversibly to proteins, making it a valuable component in the design of new drugs. nih.gov Over 40 drugs approved by the FDA contain an indole nucleus, with applications spanning antiviral, antitumor, analgesic, and anti-inflammatory therapies. nih.gov The structural rigidity and well-defined geometry of the fused ring system enable the precise spatial orientation of substituents, which is crucial for achieving high functional specialization and receptor affinity. nih.gov

Contextualizing (1H-indol-3-yl)methanamine within Indole Alkaloid and Derivative Research

(1H-indol-3-yl)methanamine, also known as 3-(aminomethyl)indole, is an indoleamine that features an aminomethyl group attached to the C3 position of the indole ring. nih.govhmdb.ca It is structurally related to the widely studied tryptamine (B22526) (which has a two-carbon side chain) and is a fundamental building block in the broader family of indole alkaloids. nih.gov Indole alkaloids are a large class of naturally occurring compounds derived from tryptophan, many of which possess potent physiological properties. nih.gov

Table 1: Physicochemical Properties of (1H-indol-3-yl)methanamine

This interactive table summarizes key computed and experimental properties of the base compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | |

| Molecular Weight | 146.19 g/mol | |

| IUPAC Name | (1H-indol-3-yl)methanamine | nih.gov |

| Melting Point | 104 - 107 °C | hmdb.ca |

| LogP | 1.55 | hmdb.ca |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CN | nih.gov |

| InChI Key | JXYGLMATGAAIBU-UHFFFAOYSA-N |

Overview of Current Research Trajectories on (1H-indol-3-yl)methanamine and its Derivatives

Current research on the (1H-indol-3-yl)methanamine scaffold is vibrant and multifaceted, primarily focusing on the synthesis of novel derivatives and the evaluation of their biological activities. Key areas of investigation include the development of new anticancer, antimicrobial, and enzyme-inhibiting agents.

Anticancer Research: The indole scaffold is a common feature in compounds that inhibit tubulin polymerization, a key mechanism for arresting cell division in cancer cells. nih.gov Recent studies have focused on designing N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives that induce apoptosis and arrest the cell cycle in various cancer cell lines, such as HeLa, MCF-7, and HT-29. rsc.org For example, compound 7d from one study demonstrated potent antiproliferative activities with IC₅₀ values in the sub-micromolar range. rsc.org Other research has explored the cytotoxicity of novel 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles in hepatocarcinoma cells. mdpi.com

Antimicrobial Research: There is a growing need for new antimicrobial agents to combat drug-resistant pathogens. Researchers have synthesized and evaluated collections of 3-substituted indole derivatives, including those based on the (1H-indol-3-yl)ethanamine structure, for their antibacterial properties. nih.govresearchgate.net Certain derivatives have shown inhibitory activity against strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, with minimum inhibitory concentration (MIC) values as low as 8 to 16 mg/L. nih.gov Other studies have synthesized novel indazole derivatives incorporating an indole moiety that exhibit excellent antibacterial activity against S. aureus, Bacillus subtilis, and E. coli. jmchemsci.com

Enzyme Inhibition: The indoleamine structure is central to the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tryptophan metabolism. rsc.orgnih.gov IDO1 is a therapeutic target in immuno-oncology because its upregulation helps tumors evade the immune system. frontiersin.org A significant body of research is dedicated to discovering potent and selective IDO1 inhibitors. acs.org This has led to the development of various scaffolds, including hydroxyamidine derivatives, which show promise in enzymatic and cellular assays and have demonstrated synergistic antitumor effects when combined with other immunotherapies in preclinical models. acs.org

Table 2: Selected Research on Derivatives of (1H-indol-3-yl)methanamine

This interactive table highlights recent findings on the biological activities of various derivatives.

| Derivative Class | Research Focus | Key Findings | Reference(s) |

| 1-(1H-indol-3-yl)ethanamine Derivatives | Antibacterial Activity | Inhibition of Staphylococcus aureus (including MRSA and VISA strains) with MIC values from 8 to 16 mg/L. | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Anticancer (Tubulin Inhibition) | Potent activity against HeLa, MCF-7, and HT-29 cancer cell lines (IC₅₀ = 0.34–0.86 μM for the most active compound). | rsc.org |

| Indole-based Chalcones | Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes. | rjpn.org |

| Tetrahydro-1H-indazole Derivatives | Antibacterial Activity | Excellent activity against S. aureus, Bacillus subtilis, and E.Coli; molecular docking studies suggest interaction with the DNA gyrase enzyme. | jmchemsci.com |

| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine | Anti-inflammatory | Scavenged free radicals, inhibited ROS generation, and reduced inflammation in animal models. | nih.gov |

Scope and Rationale of the Academic Research Outline

This article is designed to provide a concise yet comprehensive overview of the (1H-indol-3-yl)methanamine scaffold in the context of contemporary chemical and biological research. The scope is strictly limited to the foundational significance of the indole nucleus, the specific placement of (1H-indol-3-yl)methanamine within indole chemistry, and a summary of current research trajectories involving its derivatives.

The rationale for this focused approach is to underscore the importance of this seemingly simple molecule as a powerful and versatile starting point for the development of complex and biologically active compounds. By systematically outlining its chemical context and highlighting key research findings in oncology, microbiology, and enzymology, this review serves as a foundational resource for medicinal chemists and pharmacologists. It aims to consolidate current knowledge and stimulate further investigation into the therapeutic potential of novel derivatives built upon the (1H-indol-3-yl)methanamine framework.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indol-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWCWBKBWLNFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266692-14-1 | |

| Record name | (1H-indol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1h Indol 3 Yl Methanamine and Its Derivatives

Classical Synthetic Approaches for Indole-3-methanamine Skeletons

Classical methods have long served as the foundation for the synthesis of indole (B1671886) derivatives. These well-established reactions, though sometimes requiring harsh conditions, remain fundamental in the organic chemist's toolkit for their reliability and broad applicability.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction for the formation of the indole nucleus itself from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form an imine, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgnih.gov

While the Fischer indole synthesis is a primary method for constructing the indole ring, it is not a direct method for the synthesis of (1H-indol-3-yl)methanamine from a pre-formed indole. Instead, it is employed to synthesize indole precursors which can then be further functionalized. For instance, a suitably substituted phenylhydrazine and a carbonyl compound can be chosen to yield an indole with a precursor to the methanamine group at the 3-position. A more common strategy involves synthesizing a precursor like indole-3-carboxaldehyde (B46971) through other means, such as the Vilsmeier-Haack reaction, which can then be converted to the target methanamine. google.com

A three-component variation of the Fischer indole synthesis allows for the one-pot synthesis of multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine salts. nih.gov This approach generates arylhydrazones in situ, which then undergo the Fischer cyclization. nih.gov

Table 1: Key Aspects of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | (Substituted) phenylhydrazine and an aldehyde or ketone. wikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids). wikipedia.org |

| Key Intermediate | Phenylhydrazone. wikipedia.org |

| Mechanism | nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgnih.gov |

| Application | Primarily for the synthesis of the indole ring system. byjus.com |

Mannich Reaction as a Key Synthetic Route to Gramine-Type Structures

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (like indole), formaldehyde, and a primary or secondary amine. gijash.comlibretexts.org This reaction is a direct and highly effective method for the aminoalkylation of indoles at the C3 position, leading to the formation of "Mannich bases." gijash.com Gramine (B1672134), which is 3-(dimethylaminomethyl)indole, is a classic example of a Mannich base derived from indole, formaldehyde, and dimethylamine. nih.gov

The synthesis of gramine and its derivatives is often achieved with high yields. researchgate.net For example, using acetic acid as a catalyst can result in yields as high as 95.6%. nih.gov The reaction can be further optimized using microwave assistance or ultrasound irradiation, which can increase yields and shorten reaction times. nih.gov Zinc chloride has also been shown to be an efficient mediator for this reaction, providing high yields at room temperature. researchgate.net

(1H-indol-3-yl)methanamine can be synthesized from gramine by quaternization followed by displacement with a cyanide ion and subsequent reduction, or more directly through variations of the Mannich reaction using ammonia.

Table 2: Catalysts and Conditions for Gramine Synthesis via Mannich Reaction

| Catalyst/Mediator | Conditions | Yield (%) | Reference |

| Acetic Acid | 50-60 °C, 10 h | 95 | researchgate.net |

| Acetic Acid (Microwave) | - | 98.1 | nih.gov |

| Acetic Acid (Ultrasound) | 35 °C, 20 min | 98 | researchgate.net |

| Zinc Chloride | Room Temperature, 90 min | 98 | researchgate.net |

Modern Catalytic Strategies for the Synthesis of 3-Substituted Indoles

Modern synthetic chemistry has seen a shift towards the development of more efficient, selective, and environmentally benign catalytic methods. These strategies often offer milder reaction conditions, higher atom economy, and the ability to introduce chirality.

Base-Catalyzed Condensation Reactions (e.g., Knoevenagel, Michael, Friedel-Crafts Alkylation)

Base-catalyzed reactions are pivotal in the functionalization of the indole C3 position. The nucleophilic character of the indole ring at this position makes it amenable to reactions with various electrophiles.

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base. rsc.org While not a direct route to (1H-indol-3-yl)methanamine, it is a powerful tool for creating C-C bonds at the C3 position by reacting indole-3-carboxaldehyde with active methylene compounds, leading to versatile intermediates. researchgate.net The mechanism involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then adds to the carbonyl group of the aldehyde. acs.orgbohrium.com

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Indole can act as a potent nucleophile in Michael additions, reacting with various Michael acceptors like nitroalkenes. researchgate.net This reaction provides an efficient route to 3-alkylated indoles. ias.ac.in For instance, the reaction of indoles with β-nitrostyrenes can be catalyzed by HY zeolite under solvent-free conditions to afford 3-substituted indole derivatives in high yields. researchgate.net

Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction. The asymmetric Friedel-Crafts alkylation of indoles is a significant strategy for the enantioselective synthesis of 3-substituted indoles. nih.govresearchgate.net This reaction can be catalyzed by chiral Lewis acids or Brønsted acids, enabling the reaction of indoles with various electrophiles such as nitroalkenes and α,β-unsaturated ketones. acs.orgmdpi.com The asymmetric Friedel-Crafts reaction of indoles with imines is a direct method for producing enantiopure indol-3-ylmethanamines. thieme-connect.com

Table 3: Comparison of Base-Catalyzed Reactions for Indole Functionalization

| Reaction | Electrophile | Product Type | Key Features |

| Knoevenagel Condensation | Aldehydes/Ketones | α,β-Unsaturated compounds | Forms C-C bonds; requires active methylene compound. researchgate.net |

| Michael Addition | α,β-Unsaturated Carbonyls/Nitroalkenes | 3-Alkylindoles | Conjugate addition; versatile for C-C bond formation. ias.ac.in |

| Friedel-Crafts Alkylation | Imines, Nitroalkenes, etc. | 3-Alkylindoles, Indol-3-ylmethanamines | Electrophilic substitution; can be made asymmetric. researchgate.netthieme-connect.com |

Biocatalytic Methods in Indole Derivatization

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer high selectivity (chemo-, regio-, and stereo-selectivity) and operate under mild reaction conditions, often in aqueous media. numberanalytics.com

The use of enzymes for the functionalization of indoles is a growing field of interest. For instance, monoamine oxidase (MAO-N) has been used in the biocatalytic oxidation of indoles. acs.org An artificial mini-enzyme, Mn-Mimochrome VI*a, has shown high selectivity in promoting the oxidation of indole at the C3 position. acs.org

Furthermore, S-adenosyl methionine (SAM)-dependent methyltransferases, such as PsmD, have been utilized for the stereo- and regioselective methylation of the C3 position of various indoles, leading to the formation of pyrroloindole moieties. nih.gov While direct enzymatic synthesis of (1H-indol-3-yl)methanamine is still an area of active research, biocatalytic methods hold significant promise for the future development of green and efficient synthetic routes. researchgate.net

Emerging and Specialized Synthetic Routes

The quest for more efficient and novel synthetic pathways continues to drive innovation in organic chemistry. Several emerging and specialized routes for the synthesis of (1H-indol-3-yl)methanamine and its derivatives have been reported.

One-pot, three-component reactions are particularly attractive as they reduce the number of synthetic steps, purification procedures, and waste generation. A novel one-pot method for the synthesis of 3-indolyl-methanamines involves the reaction of indoles, aldehydes, and nitrobenzenes in water, using indium in aqueous HCl. researchgate.net This method provides excellent yields in a short reaction time. researchgate.net

Another innovative approach utilizes Baker's yeast as a biocatalyst for the aza-Friedel-Crafts reaction of indole with imines, offering an environmentally friendly route to 3-indolylmethanamines. researchgate.net The use of novel catalytic systems, such as Dy(OTf)3 immobilized in ionic liquids, has also been explored for the efficient synthesis of these compounds. researchgate.net These emerging methodologies highlight the continuous efforts to develop more sustainable and efficient syntheses of valuable indole derivatives.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like (1H-indol-3-yl)methanamine derivatives from simple starting materials in a single synthetic operation. This strategy avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste.

A notable example involves a three-component reaction between an indole, an aldehyde, and an amine source. For instance, 3-indolyl-methanamines have been synthesized by treating indoles with aldehydes and nitrobenzenes in the presence of indium in aqueous hydrochloric acid at room temperature. This reaction proceeds with high yields (91-98%) and short reaction times (30-45 minutes). The process involves the in-situ reduction of the nitrobenzene (B124822) to an amine, which then forms an imine with the aldehyde, followed by aza-Friedel-Crafts alkylation of the indole.

Another versatile MCR is the Mannich-type reaction. An l-proline (B1679175) catalyzed one-pot, three-component synthesis of 3-amino-alkylated indoles has been developed using secondary amines, aldehydes, and indoles under solvent-free conditions at room temperature. This method provides a green and efficient route to a variety of (1H-indol-3-yl)methanamine derivatives.

The following table summarizes representative one-pot multi-component reactions for the synthesis of (1H-indol-3-yl)methanamine derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Solvent | Product | Yield (%) |

| Indole | Aldehyde | Nitrobenzene | Indium / aq. HCl | Water | 3-Indolyl-methanamine derivative | 91-98 |

| Indole | Aldehyde | Secondary Amine | l-proline | Solvent-free | 3-Amino-alkylated indole | High |

| Indole | Aldehyde | Pyrazol-5-amine | Ceric ammonium (B1175870) nitrate | Not specified | 3-Substituted indole | Good |

Table 1: Examples of One-Pot Multi-Component Reactions for (1H-indol-3-yl)methanamine Derivative Synthesis

Reduction of Indole-3-Carboxaldehyde Oxime Derivatives

The reduction of indole-3-carboxaldehyde oximes presents a two-step pathway to (1H-indol-3-yl)methanamine, starting from the readily available indole-3-carboxaldehyde. The first step is the formation of the oxime, followed by its reduction to the corresponding primary amine.

Indole-3-carboxaldehyde oxime can be prepared by the condensation of indole-3-carboxaldehyde with hydroxylamine (B1172632) hydrochloride. The subsequent reduction of the C=N bond of the oxime and the cleavage of the N-O bond yields the desired aminomethylindole. This transformation requires strong reducing agents due to the stability of the oxime functionality.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of oximes to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the nucleophilic addition of a hydride ion to the carbon of the C=N bond, followed by the reductive cleavage of the N-O bond. Other reducing agents, such as diborane, have also been employed for this purpose. A milder approach involves the use of zinc dust in the presence of a proton source like ammonium formate (B1220265) or acetic acid in methanol (B129727), which can also effect the reduction of oximes to amines.

The table below outlines common methods for the reduction of indole-3-carboxaldehyde oxime.

| Starting Material | Reducing Agent | Solvent | Key Conditions | Product |

| Indole-3-carboxaldehyde oxime | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Anhydrous, reflux | (1H-indol-3-yl)methanamine |

| Indole-3-carboxaldehyde oxime | Diborane (B₂H₆) | Tetrahydrofuran (THF) | Anhydrous | (1H-indol-3-yl)methanamine |

| Indole-3-carboxaldehyde oxime | Zinc dust / Ammonium formate | Methanol | Reflux | (1H-indol-3-yl)methanamine |

Table 2: Reduction of Indole-3-Carboxaldehyde Oxime to (1H-indol-3-yl)methanamine

Preparation of Alkyl Carbamate (B1207046) Precursors of Indole-3-methylamine

Alkyl carbamates serve as stable and versatile precursors for (1H-indol-3-yl)methanamine. They can be readily converted to the free amine under specific conditions. A key method for the preparation of these carbamate precursors is the Hofmann rearrangement of 1-protected indolylacetamides.

This synthetic route involves the treatment of a 1-protected indolylacetamide with a hypervalent iodine reagent, such as diacetoxyiodobenzene, in the presence of an alcohol. The Hofmann rearrangement proceeds through an isocyanate intermediate, which is then trapped by the alcohol to form the corresponding alkyl carbamate. A crucial requirement for a successful rearrangement is the presence of an electron-withdrawing group on the indole nitrogen (position 1), which facilitates the rearrangement process. dicp.ac.cnechemi.comnih.gov

The resulting alkyl carbamates of 1-protected indole-3-methylamines are stable compounds that can be isolated and purified. dicp.ac.cnechemi.comnih.gov Subsequent removal of the protecting group on the indole nitrogen and hydrolysis of the carbamate moiety can then liberate the desired (1H-indol-3-yl)methanamine.

The following table details the synthesis of alkyl carbamate precursors via the Hofmann rearrangement.

| Starting Material | Reagent | Alcohol | Product | Yield (%) |

| 1-Protected indolylacetamide | Diacetoxyiodobenzene | Methanol | Methyl carbamate of 1-protected indole-3-methylamine | Good to Excellent |

| 1-Protected indolylacetamide | Diacetoxyiodobenzene | Ethanol | Ethyl carbamate of 1-protected indole-3-methylamine | Good to Excellent |

Table 3: Synthesis of Alkyl Carbamate Precursors via Hofmann Rearrangement dicp.ac.cnechemi.comnih.gov

Synthesis from Indole-3-aldimines

The synthesis of (1H-indol-3-yl)methanamine and its derivatives can also be achieved through the reduction of indole-3-aldimines (Schiff bases). This method involves the initial formation of the aldimine by the condensation of indole-3-carboxaldehyde with a primary amine, followed by the reduction of the C=N double bond.

The formation of the indole-3-aldimine is typically a straightforward condensation reaction, often carried out by simply mixing the aldehyde and the amine, sometimes with mild heating or in the presence of a dehydrating agent.

The subsequent reduction of the aldimine to the corresponding secondary amine can be accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, offering good chemoselectivity and mild reaction conditions. The reduction is typically performed in an alcoholic solvent like methanol or ethanol. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is another effective method for the reduction of imines to amines. This approach is often clean and provides high yields.

This two-step sequence provides a versatile route to a wide range of N-substituted (1H-indol-3-yl)methanamine derivatives, depending on the primary amine used in the initial condensation step.

The table below summarizes the synthesis of (1H-indol-3-yl)methanamine derivatives from indole-3-aldimines.

| Aldimine Precursor | Reducing Agent | Solvent | Product |

| Indole-3-aldimine | Sodium borohydride (NaBH₄) | Methanol / Ethanol | N-substituted (1H-indol-3-yl)methanamine |

| Indole-3-aldimine | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol / Ethyl acetate | N-substituted (1H-indol-3-yl)methanamine |

Table 4: Synthesis from Indole-3-aldimines

Chemical Reactivity and Derivatization Approaches for 1h Indol 3 Yl Methanamine Scaffolds

Reactions Involving the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a key site for derivatization, enabling the introduction of a variety of substituents and linkers through well-established amine chemistry.

The primary amine of (1H-indol-3-yl)methanamine serves as a nucleophile, readily participating in reactions to form stable covalent bonds. A common strategy for conjugation is amide bond formation, where the amine reacts with an activated carboxylic acid or its derivatives. This approach is widely used in the development of antibody-drug conjugates (ADCs), where a linker with an activated carboxylic acid ester can be coupled to the amine-containing payload. nih.gov This reliable and high-yielding reaction allows for the stable attachment of the indole-containing molecule to larger biomolecules or surfaces. nih.gov

Table 1: Common Amine Reactions for Conjugation

| Reaction Type | Reactant | Resulting Linkage |

|---|---|---|

| Amidation | Activated Carboxylic Acid/Ester | Amide |

| Reductive Amination | Aldehyde/Ketone | Secondary Amine |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.ir The reaction utilizes a Vilsmeier reagent, typically formed from a tertiary amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which generates a chloromethyleneiminium salt. sid.ir This electrophilic species readily attacks the indole (B1671886) ring.

It is important to note that the Vilsmeier-Haack reaction is an electrophilic aromatic substitution that occurs on the indole ring, not a direct acylation of the aminomethyl group. For indole itself, this reaction is a highly efficient method for introducing a formyl group at the 3-position. semanticscholar.org When the 3-position is already substituted, as in the case of (1H-indol-3-yl)methanamine, the electrophilic attack will be directed to other positions on the indole nucleus, most commonly the 2-position.

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse libraries of compounds. nih.gov This one-pot reaction involves a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govmdpi.com

Given that (1H-indol-3-yl)methanamine possesses a primary amine, it is an ideal substrate for the Ugi reaction. Its participation allows for the introduction of three new points of diversity in a single step, leading to complex indole-tethered peptide-like structures. nih.gov The versatility of the Ugi reaction has been demonstrated in the synthesis of a wide array of heterocyclic molecules, including potential drugs and natural product analogs. nih.gov The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid to form the final product. mdpi.com

Table 2: Components of the Ugi Reaction with (1H-indol-3-yl)methanamine

| Component | Example | Role |

|---|---|---|

| Primary Amine | (1H-indol-3-yl)methanamine | Forms the initial imine |

| Carbonyl Compound | Benzaldehyde | Reacts with the amine |

| Carboxylic Acid | Acetic Acid | Traps the nitrilium intermediate |

Strategic Modifications of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack and allowing for further functionalization to diversify the molecular scaffold.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the indole ring. In an unsubstituted indole, the C3 position is the most nucleophilic and therefore the preferred site of electrophilic attack. ic.ac.ukstackexchange.com This is because the resulting cationic intermediate (Wheland intermediate) can delocalize the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com

However, in (1H-indol-3-yl)methanamine, the 3-position is already occupied. For 3-substituted indoles, electrophilic substitution typically occurs at the C2 position. The mechanism is believed to involve an initial attack of the electrophile at the 3-position to form a spiro-intermediate, which then rearranges to the more stable 2-substituted product. quimicaorganica.org This allows for the introduction of various functional groups, such as nitro, halogen, and acyl groups, at the 2-position of the indole ring.

The nitrogen atom of the indole ring (N1 position) can be readily substituted to introduce a wide range of functional groups, further expanding the chemical space of (1H-indol-3-yl)methanamine derivatives. N-substitution can be achieved through various methods, including alkylation, arylation, and acylation.

Alkylation, often performed using an alkyl halide in the presence of a base like sodium hydride (NaH), allows for the introduction of simple alkyl or more complex side chains. nih.gov N-acylation can be achieved using acyl chlorides or anhydrides. These N-substituents can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, and can also modulate its biological activity. mdpi.comresearchgate.net For instance, the introduction of a 1-(4-chlorobenzyl) group at the N1 position of an indole core has been explored in the design of novel anticancer agents. researchgate.net

Formation of Cyclized Systems (e.g., Oxazolidines)

The primary amine of the (1H-indol-3-yl)methanamine scaffold provides a reactive site for the construction of various nitrogen-containing heterocyclic systems. One such possibility is the formation of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms and are recognized as important structural motifs in many biologically active compounds. nih.gov

The conventional synthesis of oxazolidines involves the condensation reaction of a 1,2-amino alcohol with an aldehyde or ketone. nih.gov While (1H-indol-3-yl)methanamine itself is not an amino alcohol, its primary amine can readily react with aldehydes to form an imine (Schiff base). This imine intermediate can then undergo an intramolecular cyclization if a hydroxyl group is present at a suitable position on the scaffold, or it can participate in intermolecular reactions.

A highly efficient one-pot synthesis for a range of 1,3-oxazolidines proceeds through the formation of hemiaminal intermediates from the addition of alcohols to imines, followed by intramolecular cyclization. organic-chemistry.orgnih.gov This methodology could be adapted for (1H-indol-3-yl)methanamine derivatives. For instance, a reaction between (1H-indol-3-yl)methanamine, an aldehyde, and an epoxide could potentially lead to the formation of a substituted oxazolidine (B1195125) ring. The high stereospecificity often observed in such reactions is attributed to the formation of fused ring structures in the presence of a metal coordinator like nickel(II), which dictates the stereochemistry of the newly formed chiral centers. mdpi.com

Table 1: General Synthetic Approach for Oxazolidine Formation

| Reactant 1 | Reactant 2 | Reaction Type | Resulting System | Key Features |

|---|---|---|---|---|

| Primary Amine (e.g., (1H-indol-3-yl)methanamine) + Aldehyde | Alcohol/Epoxide | Condensation followed by Intramolecular Cyclization | 1,3-Oxazolidine | Proceeds via imine and hemiaminal intermediates; can be catalyzed and rendered enantioselective. organic-chemistry.orgnih.gov |

Advanced Derivatization for Pharmacological Scaffolds

The indole nucleus is considered a "privileged structure" in medicinal chemistry, and its derivatization is a key strategy in drug discovery. nih.gov Advanced derivatization of the (1H-indol-3-yl)methanamine scaffold focuses on creating complex molecules with enhanced biological activity by introducing other pharmacologically active moieties.

Introduction of Heterocyclic Moieties (e.g., Isoxazole (B147169), Pyrazole (B372694), Benzothiazole)

Coupling the (1H-indol-3-yl)methanamine scaffold with other heterocyclic rings is a common strategy to generate novel compounds with diverse pharmacological profiles.

Isoxazoles: The synthesis of indole-isoxazole hybrids has been explored for developing new therapeutic agents. researchgate.net A general approach involves starting with an indole precursor, such as 3-acetylindole, which can be reacted with diethyl oxalate (B1200264) and then hydroxylamine (B1172632) hydrochloride to form the isoxazole ring attached to the indole C3 position. researchgate.net The resulting indole-3-isoxazole core can then be further modified, for example, by creating carboxamide derivatives. researchgate.net These hybrid structures have been investigated for various biological activities, including anticancer and anti-inflammatory effects. researchgate.netnih.gov

Pyrazoles: Pyrazole derivatives are of significant interest due to their wide range of biological activities. chim.itnih.gov The synthesis of 3-(1H-indol-3-yl)pyrazole derivatives is a well-established route. nih.gov A common method is the cyclocondensation reaction between a 1,3-dicarbonyl compound derived from the indole core and a hydrazine (B178648) derivative. nih.govmdpi.com For example, reacting an indole-3-glyoxal derivative with hydrazine can yield the corresponding 3-(1H-indol-3-yl)pyrazole. These compounds have been evaluated as endothelin-1 (B181129) antagonists and for antibacterial activity. nih.gov

Benzothiazoles: The benzothiazole (B30560) moiety is another important heterocycle in medicinal chemistry. ijper.org Indole-benzothiazole hybrids can be synthesized through several routes. One straightforward method involves the condensation of indole-3-carbaldehyde with 2-aminobenzothiazole (B30445) to form a Schiff base, which is an imine derivative of (1H-indol-3-yl)methanamine. researchgate.net Another approach involves coupling indole-3-acetic acid with substituted 2-aminobenzothiazoles using a coupling agent like EDC to form an amide linkage. asianpubs.org

Table 2: Synthesis of Indole-Heterocycle Hybrids

| Heterocycle | Indole Precursor | Key Reagents | Synthetic Method | Reference |

|---|---|---|---|---|

| Isoxazole | 3-Acetylindole | Diethyl oxalate, Hydroxylamine hydrochloride | Claisen condensation followed by cyclization | researchgate.net |

| Pyrazole | Indole-3-glyoxal | Hydrazine hydrate | Cyclocondensation | nih.gov |

| Benzothiazole | Indole-3-carbaldehyde | 2-Aminobenzothiazole | Schiff base formation | researchgate.net |

Synthesis of Hybrid Molecules and Conjugates

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, better efficacy, or a modified selectivity profile. The (1H-indol-3-yl)methanamine scaffold is an excellent building block for creating such hybrid molecules.

One notable example is the synthesis of tubulin polymerization inhibitors. rsc.org In this work, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and synthesized. The synthetic route involves using the (1H-indol-3-yl)methanamine core as a nucleophile that is subsequently acylated with moieties containing pyrazole or triazole rings. Mechanistic studies showed that the most potent of these compounds inhibited tubulin polymerization, induced apoptosis, and arrested the cell cycle in the G2/M phase. rsc.org

Another example involves a multi-component reaction to create complex indole-imidazole hybrids. nih.gov In this synthesis, (1H-indol-3-yl)methanamine is reacted with an indole-3-carbaldehyde and p-toluenesulfonylmethyl isocyanide. This reaction directly utilizes the primary amine of the scaffold to construct a new imidazole (B134444) ring, linking two indole moieties together. The resulting compounds were investigated for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 3: Examples of Hybrid Molecules Derived from (1H-indol-3-yl)methanamine

| Hybrid Molecule Class | Synthetic Strategy | Pharmacological Target/Activity | Reference |

|---|---|---|---|

| Indole-Trimethoxyphenyl-Pyrazole/Triazole Hybrids | N-acylation of the (1H-indol-3-yl)methanamine nitrogen | Tubulin Polymerization Inhibition; Anticancer | rsc.org |

| Bis-indole Imidazole Hybrids | Multi-component reaction involving (1H-indol-3-yl)methanamine | Antimicrobial (MRSA) | nih.gov |

Strategic Applications of 1h Indol 3 Yl Methanamine As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The inherent structure of (1H-indol-3-yl)methanamine makes it an ideal precursor for the synthesis of various naturally occurring and designed molecules, particularly within the realm of alkaloid chemistry.

(1H-indol-3-yl)methanamine is a fundamental building block in the biosynthesis of over 4100 known indole (B1671886) alkaloids. nih.gov Synthetic chemists have long sought to replicate these natural pathways in the laboratory, a field known as biomimetic synthesis. nih.govnih.gov A cornerstone of this approach is the Pictet-Spengler reaction, which condenses tryptamine (B22526) with an aldehyde or ketone to form a β-carboline, a core structure in many indole alkaloids. nih.govucl.ac.uk

This reaction is a key step in the natural production of strictosidine (B192452), the universal precursor to the vast family of monoterpenoid indole alkaloids. nih.govwikipedia.org In this biosynthetic pathway, the enzyme strictosidine synthase catalyzes the Pictet-Spengler reaction between tryptamine and the monoterpene secologanin (B1681713). ucl.ac.ukwikipedia.org Laboratory syntheses have successfully mimicked this process to generate strictosidine and its analogs, providing access to a wide range of complex alkaloid scaffolds. nih.gov The versatility of the Pictet-Spengler reaction using tryptamine derivatives allows for the creation of diverse molecular architectures. nih.gov

Beyond strictosidine, the tryptamine framework is integral to the biosynthesis of other complex alkaloids such as strychnine (B123637). The synthesis of strychnine also involves an initial condensation of tryptamine and secologanin to form strictosidine, which then undergoes a series of complex enzymatic transformations. wikipedia.org The principles of these biosynthetic pathways guide synthetic chemists in the laboratory to construct these intricate molecules.

Table 1: Examples of Alkaloids Synthesized from (1H-indol-3-yl)methanamine Precursors

| Alkaloid Class | Key Reaction | Precursors | Resulting Core Structure |

| Monoterpenoid Indole Alkaloids | Pictet-Spengler | (1H-indol-3-yl)methanamine, Secologanin | Strictosidine |

| β-Carboline Alkaloids | Pictet-Spengler | (1H-indol-3-yl)methanamine, Aldehyde/Ketone | Tetrahydro-β-carboline |

| Flindersial Alkaloids | Acid-promoted Dimerization | (1H-indol-3-yl)methanamine | Isoboreverine |

The marine environment is a rich source of structurally unique and biologically active indole alkaloids. nih.gov (1H-indol-3-yl)methanamine and its derivatives are crucial starting materials for the total synthesis of these complex marine natural products. nih.gov A prominent example is the synthesis of dragmacidin D, a bis(indole) alkaloid isolated from deep-water sponges that exhibits potent inhibition of serine/threonine protein phosphatases. chem-station.com The total synthesis of dragmacidin D has been achieved through strategies that utilize indole building blocks, which can be derived from tryptamine. chem-station.com

Another significant class of marine indole alkaloids synthesized from tryptamine-related precursors are the hamacanthins. The total synthesis of hamacanthin A and hamacanthin B, which are bis(indole) alkaloids, has been reported, showcasing the utility of indole-based starting materials in constructing these complex dimeric structures. mdpi.com Furthermore, tryptamine itself has been isolated from the marine sponge Fascaplysinopsis reticulata and has demonstrated antibacterial activity. nih.gov The synthesis of derivatives of the marine alkaloid fascaplysin (B45494) has also been accomplished starting from tryptamine. nih.gov

Pharmacological Scaffold Development in Medicinal Chemistry

The indole nucleus of (1H-indol-3-yl)methanamine is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. This has led to its extensive use in the development of novel therapeutic agents.

The tryptamine framework has been widely explored for the design of small molecule inhibitors targeting various enzymes and receptors implicated in disease. frontiersin.org By modifying the core structure of (1H-indol-3-yl)methanamine, researchers have developed potent and selective inhibitors for a range of targets.

For instance, derivatives of tryptamine have been synthesized and evaluated as inhibitors of enzymes involved in neurodegenerative disorders, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and cyclooxygenase-2 (COX-2). nih.gov Certain tryptamine sulfonamides have also been identified as potent inhibitors of 15-lipoxygenase, an enzyme implicated in inflammation. researchgate.net In the field of infectious diseases, tryptamine-based compounds have been developed as inhibitors of bacterial transglycosylase, a key enzyme in bacterial cell wall synthesis. uu.nl

The indole scaffold is also a common feature in many small molecule kinase inhibitors. nih.gov While not always directly starting from tryptamine, the design principles often leverage the favorable binding interactions of the indole ring. Synthetic routes to various kinase inhibitors often involve the construction of functionalized indole cores. ed.ac.uk

Table 2: Examples of Small Molecule Inhibitors Derived from (1H-indol-3-yl)methanamine Scaffolds

| Target | Derivative Class | Example of Activity |

| Acetylcholinesterase (AChE) | Substituted Tryptamines | IC₅₀ values in the low micromolar to nanomolar range nih.gov |

| 15-Lipoxygenase | Tryptamine and Homotryptamine Sulfonamides | Potent inhibitors of the isolated enzyme researchgate.net |

| Bacterial Transglycosylase | Tryptamine-based derivatives | Inhibition of TG activity and antibacterial action uu.nl |

| PI3Kγ | (1H-pyrazol-4-yl)methanamine derivatives | Moderate to good inhibitory potential chula.ac.th |

| Butyrylcholinesterase (BuChE) | Carbamylated Tryptamine Derivatives | Highly selective inhibitory activity frontiersin.orgnih.gov |

Systematic modification of the (1H-indol-3-yl)methanamine structure has been instrumental in elucidating structure-activity relationships (SARs) for various biological targets. These studies provide crucial insights for the rational design of more potent and selective drugs. researchgate.net

A significant area of SAR exploration for tryptamine derivatives has been their interaction with serotonin (B10506) (5-HT) receptors. acs.org By altering substituents on the indole ring, modifying the ethylamine (B1201723) side chain, and N-alkylation, researchers have been able to modulate the affinity and selectivity for different 5-HT receptor subtypes, such as 5-HT₁B, 5-HT₂A, and 5-HT₆. researchgate.netnih.govnih.gov For example, studies on tryptamine analogs have shown that specific substitutions at the 5-position of the indole ring can enhance agonist activity at the 5-HT₁B receptor. researchgate.net

Furthermore, holographic quantitative structure-activity relationship (HQSAR) models have been developed for tryptamine derivatives to correlate their structural features with their inhibitory potencies at NMDA, 5-HT₁A, and 5-HT₂A receptors. nih.gov These computational models help in predicting the activity of new derivatives and guide further synthetic efforts. The SAR of tryptamine analogs has also been investigated for their psychedelic properties, linking structural modifications to their pharmacological effects. psychedelicreview.com

Table 3: Structure-Activity Relationship (SAR) Highlights for (1H-indol-3-yl)methanamine Derivatives

| Target Receptor | Structural Modification | Effect on Activity |

| 5-HT₂A Receptor | Oxygen-containing substituents on the indole ring | Positive influence on affinity nih.gov |

| 5-HT₁B Receptor | Substituents at the 5-position of the indole ring | Increased agonist activity researchgate.net |

| 5-HT₆ Receptor | Cyclopropyl ring on the α-position of the side chain | Promising selectivity and activity nih.gov |

| NMDA Receptor | Halogen substituents at positions 5 and 7 of the indole ring | Enhanced activity nih.gov |

Mechanistic Investigations and Biological Activity Profiling of 1h Indol 3 Yl Methanamine Derivatives

Antimicrobial Activity Profiling

The indole (B1671886) scaffold is a crucial component in many compounds exhibiting antimicrobial properties. Researchers have synthesized and evaluated numerous (1H-indol-3-yl)methanamine derivatives to explore their potential in combating bacterial, fungal, and mycobacterial infections.

Antibacterial Efficacy against Specific Strains

A variety of (1H-indol-3-yl)methanamine derivatives have demonstrated notable antibacterial activity against a range of common human pathogens. For instance, a collection of 3-substituted indole derivatives, prepared through the nucleophilic addition of indoles to nitrones, were tested against nearly thirty bacterial strains. nih.gov Two types of these indolic molecules were found to inhibit the growth of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, with minimum inhibitory concentration (MIC) values ranging from 8 to 16 mg/L. nih.gov

Further studies have synthesized novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives and evaluated their in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov Additionally, some indole derivatives have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is a mechanism of resistance to fluoroquinolones. nih.gov Several of these compounds were able to restore the antibacterial activity of ciprofloxacin (B1669076) against resistant strains in a concentration-dependent manner. nih.gov

Tris(1H-indol-3-yl)methylium derivatives have also been synthesized and tested for their antibacterial properties. The activity of these compounds was found to be dependent on the length of their carbon chain, with derivatives having C5–C6 chains being more active. The most potent compound showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Gram-positive bacteria, including MRSA. nih.gov

Antifungal Properties

The antifungal potential of (1H-indol-3-yl)methanamine derivatives has also been a subject of extensive research. Indole and its derivatives are known to possess a wide range of medicinal activities, including antifungal properties. tandfonline.com

A series of novel indole Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) scaffold were synthesized and investigated for their antifungal activity against several plant pathogenic fungi, including Fusarium graminearum, Fusarium oxysporum, and Curvularia lunata. nih.gov One compound, in particular, demonstrated high inhibition rates against these fungi at a concentration of 500 μg/mL. nih.gov

Mannich bases of indole have also been synthesized and screened for their antifungal activity against Candida albicans. Some of these compounds showed significant antifungal activity when compared to the standard drug, ketoconazole. Furthermore, a study of nine indole derivatives against seven phytopathogenic fungi revealed that several compounds exhibited broad-spectrum antifungal activities, with some showing more potent effects than the commercial fungicide hymexazole. researchgate.net

Antitubercular Research against Mycobacterium tuberculosis H37Rv

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Indole derivatives have shown promise in this area. A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds displaying interesting activity. researchgate.net

Research into 3-triazenoindoles identified seven compounds with MICs of 0.2 to 0.5 μg/ml against the H37Rv strain and an isoniazid-resistant human isolate. nih.govasm.org One of these compounds was also active against a dormant form of M. tuberculosis. nih.govasm.org Furthermore, indole-2-carboxamide derivatives have been rationally designed and evaluated for their antitubercular activities. One such compound displayed high activity (MIC = 0.32 μM) against the drug-sensitive H37Rv strain and exhibited high selectivity towards M. tuberculosis over mammalian cells, suggesting minimal cytotoxicity. rsc.org

Anticancer Activity Research

The indole nucleus is a common feature in many anticancer agents, both natural and synthetic. Derivatives of (1H-indol-3-yl)methanamine have been a focal point of anticancer drug discovery, with numerous studies investigating their cytotoxic and antiproliferative effects on various cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Assays

A wide array of (1H-indol-3-yl)methanamine derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells. For example, a series of 3-methyl-2-phenyl-1H-indoles were prepared and tested for their antiproliferative effect on human tumor cell lines such as HeLa (cervix adenocarcinoma), A2780 (ovarian carcinoma), and MSTO-211H (biphasic mesothelioma), with some compounds showing growth inhibition values in the micromolar range. acs.org

Bis-indole derivatives have also shown enhanced antiproliferative effects compared to their monomeric counterparts. nih.gov Newly synthesized bis-indoles with a phenyl linker were screened in vitro on eight cancer cell lines, including human colorectal carcinoma (Caco-2 and HCT116), human cervical cancer (HeLa), and human breast adenocarcinoma (MCF-7, MDA-MB-231), with some compounds showing strong antiproliferative activity. nih.gov

Indole-aryl amide derivatives have also been investigated for their cytotoxic activity against a panel of cancer cell lines, including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (leukemia). nih.gov Some of these compounds showed good activity against the selected tumor cell lines. nih.gov

Mechanisms of Action in Cancer Cell Lines (e.g., Induction of Programmed Cell Death)

A significant mechanism by which many indole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.com Natural compounds like indoles that induce apoptosis in cancer cells without causing significant toxicity to normal cells are considered promising candidates for cancer therapy. mdpi.com

For instance, benzo[f]indole-4,9-dione derivatives have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB 231). nih.gov These compounds were found to increase intracellular reactive oxygen species (ROS), leading to DNA and mitochondrial damage, and subsequently inducing apoptosis, likely through the intrinsic pathway. nih.gov The activation of caspase-9 and caspase-3, key executioners of apoptosis, was also observed. nih.gov

In another study, a series of indazole derivatives were found to induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. mdpi.com The mechanism was suggested to involve the inhibition of Bcl-2 family members and the p53/MDM2 pathway. mdpi.com Furthermore, some indole-aryl amide derivatives were found to cause an increase in the expression of the pro-apoptotic protein Bax. nih.gov These findings highlight the potential of (1H-indol-3-yl)methanamine derivatives to target and eliminate cancer cells by activating their intrinsic cell death programs.

Targeting Specific Protein Domains (e.g., Tubulin, Topoisomerase IIα)

(1H-indol-3-yl)methanamine derivatives have been investigated for their ability to target and modulate the function of crucial cellular proteins, such as tubulin and topoisomerase IIα, which are established targets in oncology.

Tubulin Polymerization Inhibition:

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.govCompounds that disrupt microtubule dynamics are potent anticancer agents. Several derivatives of (1H-indol-3-yl)methanamine have demonstrated significant tubulin polymerization inhibitory activity.

A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and shown to possess potent antiproliferative effects against various cancer cell lines. rsc.orgOne notable compound from this series, 7d , exhibited significant activity against HeLa, MCF-7, and HT-29 cells. rsc.orgFurther mechanistic studies revealed that this compound inhibits tubulin polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. rsc.org Arylthioindole (ATI) derivatives represent another class of indole compounds that act as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. nih.govWhile specific studies on (1H-indol-3-yl)methanamine hydrochloride are not prevalent in the reviewed literature, the activity of these related derivatives underscores the potential of the indole-3-methanamine scaffold in developing new tubulin inhibitors.

Topoisomerase IIα Inhibition:

Human DNA topoisomerase IIα is a vital enzyme that manages DNA topology during replication, transcription, and chromosome segregation. It is a key target for several clinically used anticancer drugs. Research into thiosemicarbazide-based ligands has identified dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1). frontiersin.orgWhile these compounds are not direct derivatives of (1H-indol-3-yl)methanamine, their indole moiety is crucial for their activity, suggesting that the broader indole scaffold can be tailored to target this enzyme.

Anti-inflammatory and Analgesic Activity Studies

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923). The two isoforms, COX-1 and COX-2, are important therapeutic targets for anti-inflammatory drugs. Indole derivatives, including those related to (1H-indol-3-yl)methanamine, have been extensively studied for their COX inhibitory potential.

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibition activities. Several compounds in this series demonstrated significant anti-inflammatory effects, with some showing selective inhibition of COX-2. For example, compound S3 was found to be a selective COX-2 inhibitor with a good anti-inflammatory profile.

| Compound | Anti-inflammatory Activity (% inhibition) after 2h | Anti-inflammatory Activity (% inhibition) after 3h |

|---|---|---|

| S3 | 61.99 | 61.20 |

| S7 | 62.69 | 63.69 |

| S14 | 58.82 | 59.09 |

| Indomethacin (Reference) | 77.23 | 76.89 |

Furthermore, novel 1-(1H-indol-1-yl)ethanone derivatives have also been synthesized and evaluated as COX-2 inhibitors, with some compounds showing promising anti-inflammatory and analgesic activities. researchgate.netThese studies highlight the potential of the indole nucleus as a scaffold for the development of new anti-inflammatory agents with improved selectivity and safety profiles.

Antiviral Activity against Various Viruses

The indole scaffold is present in numerous natural and synthetic compounds with a broad range of antiviral activities. Research has explored the potential of (1H-indol-3-yl)methanamine derivatives against various viral pathogens.

One study reported the in vitro antiviral activity of a novel indole-3-carboxylic acid derivative, dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, against SARS-CoV-2. This compound was found to completely inhibit the replication of the virus at a concentration of 52.0 μM. Moreover, the general class of indole derivatives has shown promise against other viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). researchgate.netFor instance, certain indole derivatives have demonstrated potent anti-HIV activity with IC50 values in the low micromolar range. researchgate.netWhile direct evidence for the antiviral activity of this compound against a wide range of viruses is limited in the available literature, the established antiviral properties of the broader indole family suggest this is a promising area for future investigation.

Enzyme Inhibition Studies

Helicobacter pylori is a bacterium that colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer. The survival of H. pylori in the acidic environment of the stomach is dependent on the enzyme urease, which neutralizes gastric acid by producing ammonia (B1221849). nih.govnih.govTherefore, urease is a key target for the development of new anti-H. pylori agents.

While various classes of compounds, including imidazothiazole derivatives and plant-derived extracts, are being investigated for their urease inhibitory activity, specific studies on the urease inhibition potential of this compound against H. pylori were not identified in the reviewed literature. nih.gov

Secretory phospholipases A2 (sPLA2s) are a group of enzymes that play a crucial role in inflammation by releasing arachidonic acid from cell membranes, which is a precursor for prostaglandins and leukotrienes. Inhibition of sPLA2 is a promising strategy for the treatment of various inflammatory diseases.

Indole-based structures have been identified as inhibitors of sPLA2. One study highlighted an "Indole-based inhibitor (Compound 11c)" with inhibitory activity against multiple groups of sPLA2. The inhibitory concentrations (IC50) for this compound are detailed in the table below.

| sPLA2 Group | IC50 (nM) |

|---|---|

| Group IIA | 250 |

| Group V | 100 |

| Group X | 15 |

| Group IB | >1600 |

Additionally, a related compound, N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl} benzamide, has been shown to inhibit lysosomal phospholipase A2, further indicating the potential of the indole scaffold to target phospholipases.

Myeloperoxidase (MPO) and Xanthine (B1682287) Dehydrogenase Inhibition

(1H-indol-3-yl)methanamine derivatives have emerged as a significant scaffold for developing inhibitors of enzymes implicated in inflammatory processes, notably myeloperoxidase (MPO) and xanthine oxidoreductase (XOR), which exists as both xanthine dehydrogenase and xanthine oxidase.

Myeloperoxidase (MPO) Inhibition:

MPO, a heme enzyme predominantly found in neutrophils, plays a crucial role in the innate immune response by producing hypochlorous acid (HOCl), a potent microbicidal agent. nih.govnih.gov However, excessive MPO activity can lead to oxidative damage to host tissues, contributing to the pathology of various inflammatory diseases. nih.govacs.org Consequently, MPO is considered an attractive therapeutic target. nih.govresearchgate.net

Research has demonstrated that indole derivatives can be highly potent MPO inhibitors. nih.govresearchgate.net Specifically, synthetic analogs based on the 3-alkylindole structure have been investigated for their MPO inhibitory efficacy. nih.govacs.org Studies have revealed that microbiota-derived tryptophan metabolites, which include indole structures, can inhibit MPO at physiologic concentrations, specifically blocking its chlorinating activity and thereby reducing MPO-associated tissue damage. nih.gov For instance, indole and indole-3-propionic acid (IPA) have been shown to significantly inhibit MPO-mediated tyrosine chlorination in a dose-dependent manner. nih.gov

A structure-based drug design approach led to the synthesis of a series of 3-alkylindole derivatives with potent MPO inhibitory activity. nih.govacs.org One notable compound, a fluoroindole derivative with a three-carbon side chain terminating in an amide group, exhibited an IC50 value of 18 nM for MPO inhibition. nih.govacs.orgacs.org The mechanism of inhibition for some 3-(aminoalkyl)-5-fluoroindole derivatives involves their oxidation by MPO compound I, which leads to the accumulation of the inactive compound II, thereby inhibiting the enzyme's halogenation activity. acs.org

Xanthine Dehydrogenase/Oxidase Inhibition:

Xanthine oxidase (XO), an isoform of xanthine oxidoreductase, is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govglobethesis.com Overproduction of uric acid leads to hyperuricemia, a condition underlying gout. nih.govnih.gov Therefore, XO inhibitors are a cornerstone in the management of this condition. nih.gov

The indole scaffold has been successfully utilized to design novel XO inhibitors. nih.gov A series of 2-(indol-5-yl)thiazole derivatives were synthesized and evaluated for their XO inhibitory activity. nih.gov Further exploration led to the design of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, which also showed significant inhibitory effects against XO. nih.gov One compound from this series, featuring a hydrophobic group on the indole ring nitrogen, demonstrated an IC50 value of 0.13 μM, which was 22 times more potent than the classic anti-gout drug allopurinol (B61711). nih.gov Enzyme kinetic studies revealed that this potent compound acts as a mixed-type inhibitor. nih.gov Similarly, another study identified N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide as a highly promising XO inhibitor with an IC50 value of 0.62 µM, significantly more potent than allopurinol (IC50 = 8.91 µM). nih.gov

Structure-Activity Relationship (SAR) Elucidation

Correlation of Structural Modifications with Biological Potency

The biological potency of (1H-indol-3-yl)methanamine derivatives as enzyme inhibitors is intricately linked to their structural features. Systematic modifications of the indole core, the side chain at the C3 position, and various substituents have provided critical insights into the structure-activity relationships (SAR) for both MPO and XO inhibition.

For Myeloperoxidase (MPO) Inhibition:

SAR studies on 3-alkylindole derivatives have elucidated key structural requirements for potent MPO inhibition. nih.govacs.org

Side Chain Modifications: The length and functionality of the alkyl chain at the C3 position are crucial. A fluoroindole compound with a three-carbon side chain and a terminal amide group was found to be a highly potent inhibitor (IC50 = 18 nM). nih.govacs.org In contrast, alkyl groups on the side chain's nitrogen atom tended to decrease the inhibitory potency. researchgate.net The introduction of functional groups like thiocyanate (B1210189), sulfonamide, nitrile, and amide on the side chain was found to be important for maintaining MPO inhibition while reducing off-target effects. researchgate.net

Indole Ring Substitutions: The position of substituents on the indole ring influences activity. For instance, changing the position of a fluorine atom on the indole ring did not significantly alter the MPO inhibitory activity. acs.orgresearchgate.net

For Xanthine Oxidase (XO) Inhibition:

The SAR for indole-based XO inhibitors has been extensively explored, revealing several key determinants of potency.

Indole Ring Substitutions: The nature and position of substituents on the indole ring are critical. A hydrophobic group, such as an isopropyl group, at the N1 position of the indole ring was shown to enhance bioavailability and in vivo efficacy. nih.gov An electron-withdrawing group, like a cyano (CN) group, at the C3 position of the indole ring significantly boosted XO inhibitory activity. nih.gov SAR analysis of indolinedione-coumarin hybrids showed that a methoxy (B1213986) group at the C5 position of the indolinedione was more favorable for activity than halogen or nitro groups. researchgate.net

Heterocyclic Moiety: For derivatives where the indole is linked to another heterocycle (e.g., thiazole (B1198619) or isoxazole), substitutions on that ring also play a role. A small hydrophobic group like a methyl group at the C4 position of a linked thiazole ring enhanced XO inhibitory potency. nih.gov

Linker and Terminal Groups: In a series of triazole-linked isatin-indole hybrids, a two-carbon distance between the isatin (B1672199) and triazole moieties was found to be optimal for inhibitory potential. researchgate.net

The following table summarizes the inhibitory activities of selected (1H-indol-3-yl)methanamine derivatives against MPO and XO.

| Compound Class | Target Enzyme | Key Structural Features | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|---|

| 3-Alkylfluoroindole | MPO | 3-carbon side chain with terminal amide | 18 nM | nih.govacs.org |

| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | XO | CN at C3, Isopropyl at C2 of indole; Methyl at C4 of thiazole | 3.5 nM | nih.gov |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c) | XO | Hydrophobic group on indole nitrogen | 0.13 µM | nih.gov |

| N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide (3i) | XO | CN at C3, Cyclopentyl at N1 of indole | 0.62 µM | nih.gov |

Strategies for Potency and Selectivity Enhancement

A primary goal in the development of therapeutic agents is to maximize potency against the intended target while minimizing activity against other biological molecules to reduce side effects. For (1H-indol-3-yl)methanamine derivatives, several strategies have been employed to enhance both potency and selectivity.

Enhancing Potency:

Potency is often improved through structure-based drug design and systematic SAR exploration. For XO inhibitors, a key strategy involves optimizing interactions with the enzyme's active site. Molecular docking studies for a potent 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative showed that it not only retained key interactions similar to the known inhibitor febuxostat (B1672324) but also formed new hydrogen bonds with Ser876 and Thr1010 residues, contributing to its high potency. nih.gov The introduction of specific functional groups, such as a cyano group at the C3 position and a hydrophobic moiety at the N1 position of the indole ring, has proven effective in dramatically increasing XO inhibitory activity. nih.gov

Enhancing Selectivity:

Selectivity is crucial, particularly when the primary scaffold has the potential to interact with multiple targets. A significant challenge with early 3-(aminoalkyl)-5-fluoroindole MPO inhibitors was their concurrent high affinity for the serotonin (B10506) reuptake transporter (SERT), given the structural similarity to serotonin. nih.govacs.orgacs.org

To address this, a key strategy involved modifying the terminal group of the C3-alkyl side chain. It was discovered that replacing the primary amine—a feature common in high-affinity SERT ligands—with other functional groups could decouple MPO inhibition from SERT binding. Specifically, introducing terminal amide, nitrile, sulfonamide, or thiocyanate groups on the side chain resulted in compounds that retained high MPO inhibitory potency while exhibiting significantly reduced affinity for SERT (in the micromolar range). acs.orgresearchgate.net For example, the fluoroindole compound with a terminal amide group that had an MPO IC50 of 18 nM showed a selectivity index (SERT Ki / MPO IC50) of 35, indicating a substantial improvement in selectivity. nih.govacs.orgacs.org This demonstrates a successful strategy of targeted structural modification to engineer selectivity by removing pharmacophoric features responsible for off-target activity.

Other general strategies for improving the properties of indole derivatives include the site-selective functionalization of the indole's benzene (B151609) core through the use of directing groups, which allows for the precise installation of various substituents to fine-tune biological activity and physicochemical properties. researchgate.net

Computational Chemistry and in Silico Approaches for 1h Indol 3 Yl Methanamine Research

Quantum Chemical Calculations for Electronic and Energetic Properties

Quantum chemical calculations are employed to understand the intrinsic electronic characteristics and stability of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. chemijournal.com The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its accuracy in predicting molecular geometries and energies. science.gov When paired with a comprehensive basis set like 6-311++G(d,p), which includes diffuse functions and polarization functions, this level of theory provides a highly accurate description of the molecule's electronic and energetic properties. researchgate.netnih.gov

The first step in a typical DFT study is the geometry optimization of the (1H-indol-3-yl)methanamine cation. This process finds the lowest energy conformation of the molecule, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. Following optimization, various thermodynamic and energetic properties can be calculated. While specific values require dedicated computation, the typical data generated are outlined in the table below.

| Calculated Property | Significance |

|---|---|

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| Zero-Point Vibrational Energy (kcal/mol) | The vibrational energy of the molecule at 0 Kelvin, accounting for quantum effects. |

| Rotational Constants (GHz) | Provides information about the molecule's moments of inertia, useful for spectroscopic analysis. |

| Dipole Moment (Debye) | Measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemijournal.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. nih.gov A large gap indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov The analysis of FMOs also helps to explain intramolecular charge transfer (ICT), where electronic excitation can cause electron density to move from the HOMO-donating region to the LUMO-accepting region of the molecule. researchgate.net For (1H-indol-3-yl)methanamine, the HOMO is typically localized on the electron-rich indole (B1671886) ring, while the LUMO may be distributed more broadly, including the aminomethyl side chain.

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.0 to -5.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.0 to 0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.0 | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net It is a visual representation of the total charge distribution (from electrons and nuclei) mapped onto the molecule's electron density surface. acs.org The MEP map uses a color spectrum to indicate different potential values: red signifies regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, susceptible to nucleophilic attack). chemijournal.com

For the (1H-indol-3-yl)methanamine cation, the MEP map would reveal distinct reactive sites:

Negative Regions (Red/Yellow): The π-electron cloud of the indole ring, particularly around the nitrogen atom and the fused benzene (B151609) ring, would exhibit a negative potential. These areas are the most likely sites for interaction with electrophiles.

Positive Regions (Blue): The most positive electrostatic potential would be concentrated around the hydrogen atoms of the protonated amine group (-CH₂-NH₃⁺) and the N-H proton of the indole ring. These sites are highly susceptible to nucleophilic attack and are the primary locations for forming strong hydrogen bonds.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized electron-pair "bonding" units (Lewis structures) and their interactions. materialsciencejournal.org This method is particularly effective for studying hyperconjugation, which is the stabilizing interaction resulting from the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. rsc.orgresearchgate.net

The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a more significant interaction and greater stabilization. In (1H-indol-3-yl)methanamine, key hyperconjugative interactions would include:

Delocalization of the lone pair electrons of the indole nitrogen (LP(N)) into the anti-bonding π* orbitals of the aromatic ring.

Interactions between the π orbitals of the indole ring and the σ* anti-bonding orbitals of the adjacent C-C and C-H bonds.

Interactions involving the σ bonds of the aminomethyl side chain.

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) Nindole | π(C-C)ring | n → π | High |

| π(C-C)ring | π(C-C)ring | π → π | High |

| σ(C-H) | σ(C-C) | σ → σ | Moderate |